![molecular formula C21H21FN2O3 B3005595 Ethyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 305343-68-4](/img/structure/B3005595.png)
Ethyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Ethyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H21FN2O3 and its molecular weight is 368.408. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have investigated the synthesis and chemical properties of compounds structurally related to Ethyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. For instance, Zigeuner, Knopp, and Blaschke (1976) explored tetrahydropyrimidine derivatives, focusing on their synthesis through hydrogenolysis and hydrolysis reactions, leading to insights into their chemical transformations and potential for further chemical modifications Zigeuner, Knopp, & Blaschke, 1976.
Antimicrobial and Biological Activity
The antimicrobial activities of tetrahydropyrimidine derivatives have been extensively studied. Tiwari et al. (2018) reported on the synthesis of chromone-pyrimidine coupled derivatives, demonstrating significant antimicrobial effects. Their research not only highlights the potential of these compounds in fighting bacterial and fungal infections but also emphasizes their safety and efficacy as drug candidates Tiwari et al., 2018.
Antihypertensive and Anti-ulcer Activities
Further research into dihydropyrimidines reveals their diverse biological activities, including antihypertensive and anti-ulcer effects. Rana, Kaur, and their teams have synthesized and tested various derivatives for these activities, showcasing the therapeutic potential of tetrahydropyrimidine compounds in managing hypertension and ulcerative conditions Rana et al., 2004; Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011.
Enzyme Inhibition and Pharmacological Investigations
The enzyme inhibition capabilities of these compounds, particularly against monoamine oxidase A and B, have been explored, indicating their potential in treating neurological disorders. Khan and colleagues (2022) synthesized a highly functionalized tetrahydropyrimidine, demonstrating its dual inhibitory action and further confirming its structure through various spectro-analytical techniques. This study underscores the importance of tetrahydropyrimidines in developing novel therapeutic agents Khan et al., 2022.
properties
IUPAC Name |
ethyl 3-benzyl-6-(2-fluorophenyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-3-27-20(25)18-14(2)24(13-15-9-5-4-6-10-15)21(26)23-19(18)16-11-7-8-12-17(16)22/h4-12,19H,3,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNQHDHZXDRSHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2F)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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